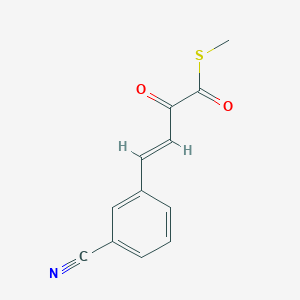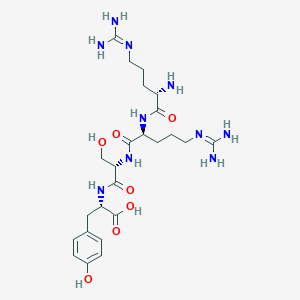![molecular formula C16H20N4O B12533970 N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide CAS No. 652139-74-7](/img/structure/B12533970.png)
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide typically involves the reaction of 4-aminopyridine with a carboxylic acid derivative. The reaction conditions may include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. Solvents like dichloromethane or dimethylformamide (DMF) are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification methods such as recrystallization or chromatography are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]benzamide
- N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]nicotinamide
Uniqueness
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyridine ring differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Propriétés
Numéro CAS |
652139-74-7 |
|---|---|
Formule moléculaire |
C16H20N4O |
Poids moléculaire |
284.36 g/mol |
Nom IUPAC |
N-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H20N4O/c1-19(2)11-12-20(15-5-3-14(17)4-6-15)16(21)13-7-9-18-10-8-13/h3-10H,11-12,17H2,1-2H3 |
Clé InChI |
ADSDQECFMDUKQY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(C1=CC=C(C=C1)N)C(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile](/img/structure/B12533892.png)
![Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]-](/img/structure/B12533897.png)





![2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol](/img/structure/B12533937.png)

![Methyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12533950.png)
![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)

![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one](/img/structure/B12533971.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)
